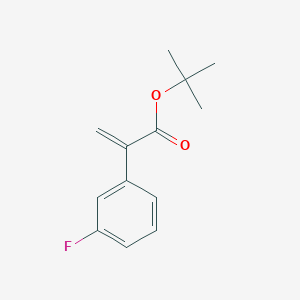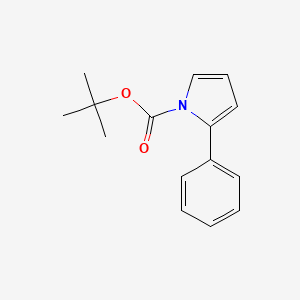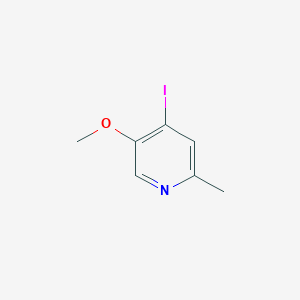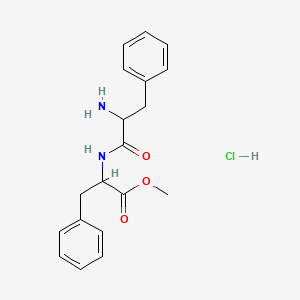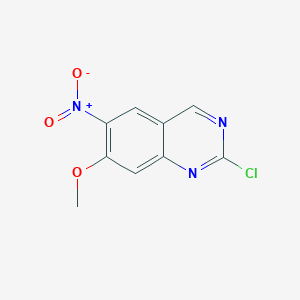
2-Chloro-7-methoxy-6-nitroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-methoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has been studied for its potential use in medicinal chemistry, especially in the development of anticancer agents .
Méthodes De Préparation
The synthesis of 2-Chloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of reagents such as hydrochloric acid and chloro acetonitrile under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.
Analyse Des Réactions Chimiques
2-Chloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or alcohols, which can replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to cell signaling pathways and receptor interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt cell signaling pathways that are crucial for cell proliferation, differentiation, and survival . This makes it a promising candidate for targeted cancer therapies.
Comparaison Avec Des Composés Similaires
2-Chloro-7-methoxy-6-nitroquinazoline can be compared with other quinazoline derivatives such as:
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
These compounds share structural similarities but differ in their specific substituents, which can influence their biological activity and therapeutic potential. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Propriétés
Formule moléculaire |
C9H6ClN3O3 |
|---|---|
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
2-chloro-7-methoxy-6-nitroquinazoline |
InChI |
InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)4-11-9(10)12-6/h2-4H,1H3 |
Clé InChI |
LJMYGIJNMGLGLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC(=NC2=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



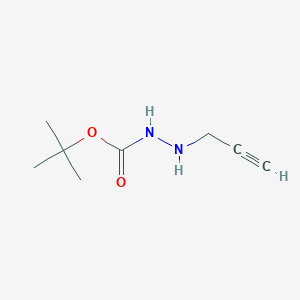
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
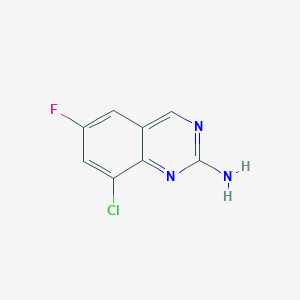

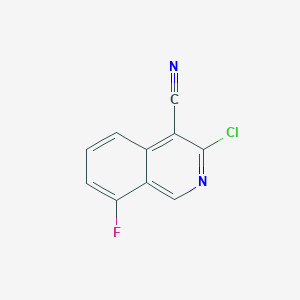
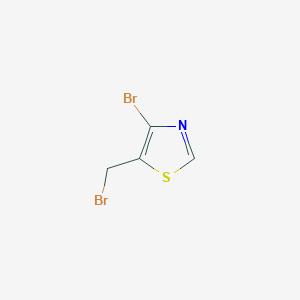
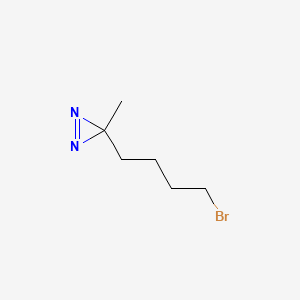
![2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
